[2-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone
Overview
Description
2-(Methoxymethoxy)phenylmethanone: is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is characterized by the presence of a methoxymethoxy group attached to a phenyl ring, which is further connected to a pyridinyl methanone moiety. It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethoxy)phenylmethanone typically involves the reaction of 2-hydroxybenzaldehyde with methoxymethyl chloride to form 2-(methoxymethoxy)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-pyridinecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods: While specific industrial production methods for 2-(Methoxymethoxy)phenylmethanone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Methoxymethoxy)phenylmethanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the ketone group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-(Methoxymethoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: The compound is utilized in biological research to study its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: In medicinal chemistry, 2-(Methoxymethoxy)phenylmethanone is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: The compound finds applications in the development of new materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxy)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The methoxymethoxy group and the pyridinyl methanone moiety play crucial roles in binding to these targets, thereby influencing their activity .
Comparison with Similar Compounds
3-(Methoxymethoxy)phenylmethanone: Similar structure but with the methoxymethoxy group at the 3-position of the phenyl ring.
2-(Methoxymethoxy)phenylmethanone: Similar structure but with the pyridinyl group at the 3-position.
Uniqueness: 2-(Methoxymethoxy)phenylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methoxymethoxy group and the pyridinyl methanone moiety significantly influence its reactivity and interactions with molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
[2-(methoxymethoxy)phenyl]-pyridin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-10-18-13-5-3-2-4-12(13)14(16)11-6-8-15-9-7-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFPFIZVBNBARJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1C(=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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